
Arsanyl
カタログ番号:
B1237253
分子量:
76.938 g/mol
InChIキー:
WLQSSCFYCXIQDZ-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arsanyl is an arsenic hydride.
科学的研究の応用
Application Technology for Pest Management
- The USDA Agricultural Research Service (ARS) has conducted significant research in application technology for pest management. This includes development of application systems, drift management, efficacy enhancement, and remote sensing. Such technologies are crucial for crop protection and environmental safety (Smith & Thomson, 2003).
Organic Agriculture Research
- ARS's research in organic agriculture focuses on understanding the natural processes in plants, soils, invertebrates, and microbes that regulate pests and soil fertility, thereby reducing reliance on synthetic pesticides and fertilizers. This interdisciplinary approach benefits both organic and conventional agriculture (Matt C. Smith, 2013).
Cosorption of Uranyl and Arsenate on Aluminum Oxide
- Research on the simultaneous adsorption of aqueous arsenate and uranyl onto aluminum oxide provides insights into the interactions of these elements in various pH and concentration conditions. This is vital for understanding phosphate-based uranium remediation systems (Tang & Reeder, 2009).
Food Safety Research
- ARS's research in food safety encompasses the assessment, control, or elimination of harmful food contaminants. This includes both naturally occurring and introduced contaminants, playing a crucial role in ensuring a safe food supply (Tu, 2020).
Remote Sensing for Crop Management
- ARS's research in remote sensing has been instrumental in non-destructively monitoring plant growth and detecting environmental stresses. This technology provides vital information for site-specific agricultural management (Pinter et al., 2003).
Rangeland Research for Sustainability
- ARS research focused on enhancing livestock production, sustaining and restoring rangelands, and maintaining environmental resources has been pivotal in transforming range management from an art to a science (Ars Information Staff, 2004).
Raman Spectroscopic Study of Uranyl Minerals
- The use of Raman spectroscopy in identifying uranyl minerals, including the uranyl arsenate mineral novaekite, is a significant contribution to nuclear forensics, geology, and environmental science (Driscoll et al., 2014).
Capillary Zone Electrophoresis for Studying Photolytic Degradation
- The study of p-arsanilic acid transformation in the process of photolytic degradation using capillary zone electrophoresis offers insights into the environmental impact of this compound and its degradation products (Polyakova et al., 2020).
特性
分子式 |
AsH2 |
|---|---|
分子量 |
76.938 g/mol |
InChI |
InChI=1S/AsH2/h1H2 |
InChIキー |
WLQSSCFYCXIQDZ-UHFFFAOYSA-N |
SMILES |
[AsH2] |
正規SMILES |
[AsH2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Fesoterodine
Cat. No.: B1237170
CAS No.: 286930-02-7
4-oxonon-2-enoic Acid
Cat. No.: B1237173
CAS No.:
All-trans-hexaprenyl diphosphate
Cat. No.: B1237174
CAS No.:
Undecaprenyl pyrophosphate
Cat. No.: B1237175
CAS No.: 31867-59-1


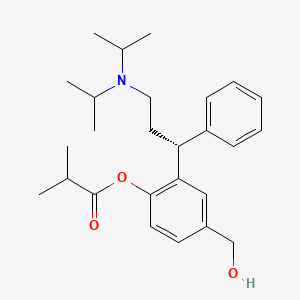
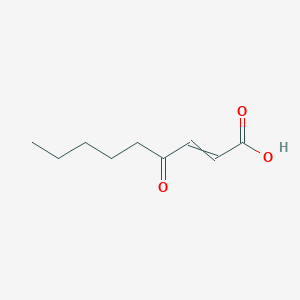
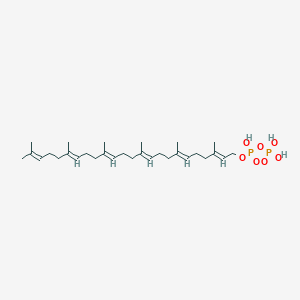

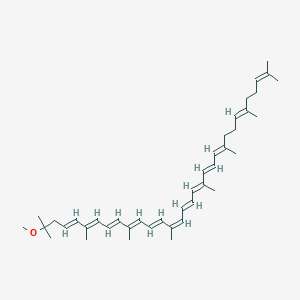
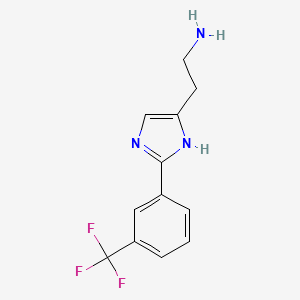
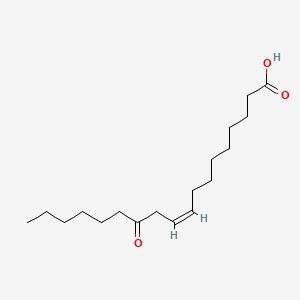
![5-[(5-Bromo-2-hydroxyphenyl)-oxomethyl]-1-cyclohexyl-2-oxo-3-pyridinecarbonitrile](/img/structure/B1237180.png)
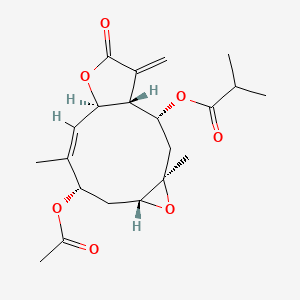


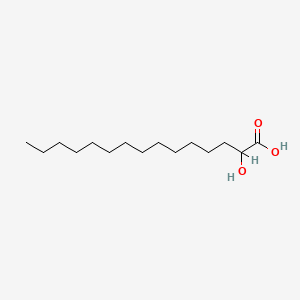
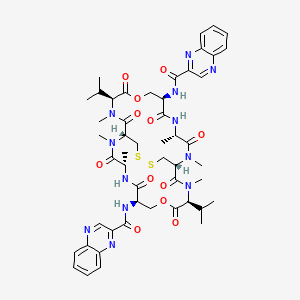
![methyl 2-[3-[(E)-[(2-quinolin-8-yloxyacetyl)hydrazinylidene]methyl]indol-1-yl]acetate](/img/structure/B1237194.png)
